molecular formula C14H18FNO3 B2610378 (2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid CAS No. 1308952-99-9

(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid

Cat. No. B2610378
CAS RN: 1308952-99-9
M. Wt: 267.3
InChI Key: KVFFWPPORZTCPO-ZDUSSCGKSA-N
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Description

“(2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid” is a chemical compound with the CAS Number: 1308952-99-9. It has a molecular weight of 267.30 and a molecular formula of C14H18FNO3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H18FNO3. It consists of a fluorophenyl group (C6H4F), a propanamido group (C3H6NO), and a 2-methylbutanoic acid group (C5H8O2). The exact spatial arrangement of these groups can be determined using techniques like NMR, HPLC, LC-MS, UPLC & more .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 267.30 and a molecular formula of C14H18FNO3. Unfortunately, the sources do not provide information on its boiling point or other physical properties .

Scientific Research Applications

Synthesis and Characterization

  • A study presented a practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil, with an overall yield of 80% starting from 4-fluorophenylacetic acid. Asymmetric hydrogenation of the unsaturated acid in the presence of ruthenium(II) carboxylato complexes containing chiral diphosphines afforded the product in up to 94% ee, highlighting its potential in the synthesis of optically active pharmaceutical intermediates (Crameri et al., 1997).

Molecular Docking and Binding Studies

  • Amide derivatives of dexibuprofen were synthesized and analyzed for their binding interactions with dsDNA through experimental and theoretical techniques, including molecular docking. This study illustrates the application of (2S)-2-[3-(4-fluorophenyl)propanamido]-3-methylbutanoic acid derivatives in understanding molecular interactions and their potential therapeutic implications (Arshad et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. The mechanism of action usually refers to how a drug produces its effect in the body, which is not applicable if this compound is not used as a drug .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of research and application for this compound are not specified in the sources I found. The potential uses and research directions would depend on the properties of the compound and the field of study .

properties

IUPAC Name

(2S)-2-[3-(4-fluorophenyl)propanoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(2)13(14(18)19)16-12(17)8-5-10-3-6-11(15)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFFWPPORZTCPO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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